N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide
Description
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a central hydroxyethyl bridge linking furan (oxygen-containing heterocycle) and thiophene (sulfur-containing heterocycle) moieties, with a pyridine-3-sulfonamide group attached to the ethyl backbone. The compound’s hybrid aromatic systems (furan, thiophene, pyridine) may enhance binding interactions with biological targets, while the hydroxy group could influence solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c18-15(12-5-8-22-10-12,14-4-2-7-21-14)11-17-23(19,20)13-3-1-6-16-9-13/h1-10,17-18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIKPRKNVYPGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-2-yl)ethanol and 2-(thiophen-3-yl)ethanol. These intermediates can be synthesized through the reduction of the corresponding aldehydes or ketones using reducing agents like sodium borohydride or lithium aluminum hydride.
The next step involves the formation of the sulfonamide linkage. This can be achieved by reacting the intermediate alcohols with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted furan and thiophene derivatives
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors on cell surfaces to trigger signaling cascades.
Comparison with Similar Compounds
Sulfonamide Derivatives with Heterocyclic Moieties
The target compound shares structural motifs with other sulfonamide-based molecules:
- 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester (): This compound features a pyridine-sulfonamide core but substitutes the hydroxyethyl bridge with a benzimidazole-sulfonyl group. The trifluoroethoxy group may enhance metabolic stability compared to the furan/thiophene system in the target compound .
- 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (): While lacking a hydroxyethyl bridge, this derivative includes a thiadiazole ring and ethylsulfonyl group.
Table 1: Comparison of Sulfonamide Derivatives
Hydroxyethyl-Bridged Compounds
The hydroxyethyl group in the target compound is a critical feature shared with:
- 2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide (): This analog replaces furan/thiophene with a phenyl group and adds a methylacetamide chain.
- 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (): The indole-3-ylidene moiety introduces planar aromaticity, which may enhance DNA intercalation compared to the non-planar thiophene/furan systems .
Table 2: Role of Hydroxyethyl Bridges
Furan/Thiophene-Containing Analogues
The furan and thiophene rings in the target compound are structurally analogous to:
- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (): This USP-standardized compound uses a dimethylamino-methylfuran group linked via a sulfanyl-ethyl bridge. The nitroacetamide group contrasts with the sulfonamide in the target compound, suggesting divergent reactivity profiles .
- 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (): The hydrazinyl-oxoethyl chain may confer chelation properties, unlike the hydroxyethyl group in the target compound .
Research Implications and Gaps
While the provided evidence highlights structural parallels, direct pharmacological or physicochemical data for the target compound are absent. Key research priorities include:
- Synthesis Optimization : Leveraging methods from and for sulfonamide coupling and heterocyclic functionalization.
- Biological Screening : Testing against enzyme targets (e.g., kinases, proteases) using protocols analogous to those in and .
- Computational Modeling : Applying density-functional theory (as in ) to predict electronic properties and binding affinities .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H18N2O4S2
- Molecular Weight : 402.48 g/mol
The structure features a hydroxyl group attached to a carbon chain linking the thiophene and furan rings, which are known for their diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds containing thiophene and furan rings exhibit significant antimicrobial activity. For instance, derivatives of similar structures have shown promising results against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
In vitro evaluations have demonstrated that certain derivatives can significantly inhibit bacterial growth, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL for the most active derivatives in related studies . The compound's mechanism of action may involve interference with bacterial DNA synthesis or cell wall integrity.
Synergistic Effects
The compound has also been studied for its potential synergistic effects when combined with other antibiotics. For example, in studies involving ciprofloxacin and ketoconazole, the combination with certain derivatives resulted in reduced MIC values, enhancing their overall efficacy against resistant strains . This suggests that this compound could be a valuable candidate for developing combination therapies.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.
- Biofilm Disruption : Some derivatives demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating a potential role in preventing chronic infections associated with biofilms .
Study 1: Antimicrobial Evaluation
A study focused on evaluating the antimicrobial activity of various derivatives found that specific compounds exhibited potent activity against gram-positive and gram-negative bacteria. The most active derivative had an MIC value significantly lower than standard antibiotics used as controls .
Study 2: Biofilm Formation Inhibition
Another research highlighted the ability of certain derivatives to inhibit biofilm formation effectively. This was measured through time-kill assays and biofilm mass quantification, showcasing a superior reduction compared to traditional antibiotics like ciprofloxacin .
Summary of Findings
| Aspect | Details |
|---|---|
| Chemical Structure | C19H18N2O4S2 |
| Molecular Weight | 402.48 g/mol |
| Antimicrobial Activity | Significant activity against Staphylococcus aureus and E. coli |
| MIC Values | As low as 0.22 μg/mL for some derivatives |
| Synergistic Effects | Enhanced efficacy when combined with ciprofloxacin and ketoconazole |
| Biofilm Inhibition | Effective against biofilm formation in pathogenic bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
